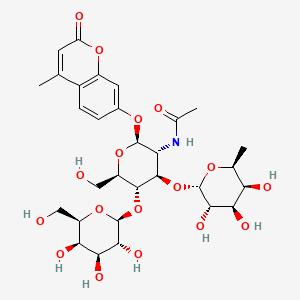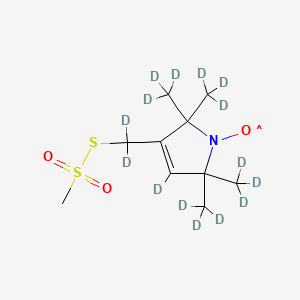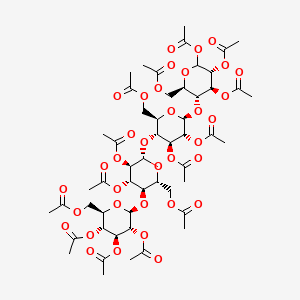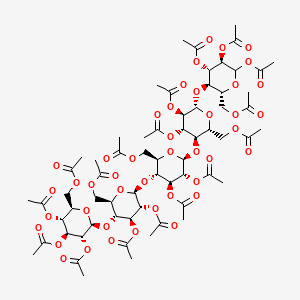
4-Nitrophenyl 3-O-(a-D-mannopyranosyl)-a-D-mannopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside is a synthetic glycoside compound. It is composed of a 4-nitrophenyl group attached to a disaccharide consisting of two alpha-D-mannopyranosyl units. This compound is often used as a substrate in enzymatic studies, particularly for alpha-mannosidase activity assays.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside typically involves the glycosylation of 4-nitrophenyl alpha-D-mannopyranoside with a suitable mannopyranosyl donor. The reaction is often catalyzed by a glycosyltransferase enzyme or a chemical catalyst under controlled conditions. The reaction conditions may include:
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents include water, methanol, or acetonitrile.
Catalyst: Enzymatic catalysts such as glycosyltransferases or chemical catalysts like trifluoromethanesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic synthesis using immobilized enzymes to enhance yield and efficiency. The process is optimized for high purity and yield, often involving:
Immobilized Enzymes: To facilitate repeated use and continuous production.
Purification: Techniques such as crystallization, chromatography, and lyophilization to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitrophenyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by alpha-mannosidase, resulting in the release of 4-nitrophenol and mannose.
Oxidation: The nitrophenyl group can undergo oxidation under specific conditions.
Reduction: The nitrophenyl group can be reduced to an amino group.
Common Reagents and Conditions
Hydrolysis: Alpha-mannosidase enzyme, buffered aqueous solution, pH 5-7.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Major Products Formed
Hydrolysis: 4-nitrophenol and mannose.
Oxidation: 4-nitrobenzoic acid derivatives.
Reduction: 4-aminophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside is widely used in scientific research, particularly in:
Enzymology: As a substrate for alpha-mannosidase activity assays to study enzyme kinetics and inhibition.
Biochemistry: In the study of glycoprotein metabolism and glycosylation pathways.
Industrial Biotechnology: Used in the development of enzyme-based assays and biocatalytic processes.
Wirkmechanismus
The compound acts as a substrate for alpha-mannosidase, an enzyme that catalyzes the hydrolysis of the glycosidic bond between the mannopyranosyl units and the nitrophenyl group. The enzyme binds to the substrate, facilitating the cleavage of the glycosidic bond and releasing 4-nitrophenol and mannose. This reaction is crucial for studying the enzyme’s activity and inhibition mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl alpha-D-mannopyranoside: A simpler glycoside used in similar enzymatic studies.
4-Nitrophenyl beta-D-mannopyranoside: Used to study beta-mannosidase activity.
4-Nitrophenyl alpha-D-glucopyranoside: Used in glucosidase activity assays.
Uniqueness
4-Nitrophenyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside is unique due to its disaccharide structure, making it a more complex substrate for studying alpha-mannosidase activity compared to simpler monosaccharide derivatives
Eigenschaften
IUPAC Name |
(2R,3S,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)14(25)17(30-9)32-16-12(23)10(6-21)31-18(15(16)26)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14+,15+,16+,17-,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTDRWMZFQVCAR-TZXJRDDMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B561652.png)



![3-Deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)pyrrole](/img/structure/B561658.png)

![[(2R,3R,4S,5S,6R)-3,4-diacetyloxy-6-methoxy-5-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B561660.png)

![N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate](/img/structure/B561662.png)



